

Inter-laboratory comparison of mercury measurements in water samples

Author: BenchChem Technical Support Team. Date: November 2025

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An indispensable component of ensuring data quality and comparability in environmental monitoring is the participation in inter-laboratory comparison studies. These studies provide a robust assessment of a laboratory's analytical performance and the reliability of the data they produce. This guide offers a comprehensive overview of an inter-laboratory comparison for the measurement of total mercury (THg) and methylmercury (MeHg) in water samples, providing valuable insights for researchers, scientists, and professionals in drug development.

The data and protocols presented are based on the "2015 Brooks Rand Instruments Interlaboratory Comparison Study for Total Mercury and Methylmercury (Intercomp 2015)," a significant exercise that involved 59 laboratories from nine countries.[1] This study serves as a practical example to understand the nuances of mercury analysis and the performance of various analytical methods in a real-world setting.

Data Presentation: A Comparative Analysis of Analytical Methods

The performance of different analytical methods for the determination of total mercury and methylmercury in the Intercomp 2015 study is summarized below. The study distributed natural water samples from three different sites in Washington State, USA: Uncle John Creek (UJ), Cranberry Creek (CC), and Lake Sammamish State Park (LS).[1] The results highlight the consensus on mercury concentrations and the variability observed among participating laboratories.



Table 1: Summary of Inter-laboratory Comparison Results for Total Mercury (THg) in Water Samples

Sample Site	Predominan t Analytical Method	Number of Labs	Median Concentrati on (ng/L)	Mean Concentrati on (ng/L)	Standard Deviation (ng/L)
Uncle John Creek (UJ)	CV-AFS	55	1.39	1.48	0.44
Cranberry Creek (CC)	CV-AFS	55	6.81	6.86	1.13
Lake Sammamish (LS)	CV-AFS	55	1.21	1.25	0.30

Data extracted and summarized from the Intercomp 2015 report. The predominant analytical method was Cold Vapor Atomic Fluorescence Spectrometry (CV-AFS).

Table 2: Summary of Inter-laboratory Comparison Results for Methylmercury (MeHg) in Water Samples

Sample Site	Predominan t Analytical Method	Number of Labs	Median Concentrati on (ng/L)	Mean Concentrati on (ng/L)	Standard Deviation (ng/L)
Uncle John Creek (UJ)	CV-AFS	39	0.057	0.061	0.022
Cranberry Creek (CC)	CV-AFS	39	0.203	0.211	0.063
Lake Sammamish (LS)	CV-AFS	39	0.041	0.045	0.018



Data extracted and summarized from the Intercomp 2015 report. The predominant analytical method was Cold Vapor Atomic Fluorescence Spectrometry (CV-AFS) coupled with gas chromatography.

Experimental Protocols

The Intercomp 2015 study followed a well-defined protocol to ensure the integrity of the samples and the comparability of the results.

Sample Collection and Handling

Natural water samples were collected from three sites in western Washington State, USA.[1] To minimize contamination, strict trace-metal clean techniques were employed. Water was collected in acid-cleaned fluorinated polyethylene (FLPE) carboys using a peristaltic pump with FEP (fluorinated ethylene propylene) tubing.[1]

Sample Distribution

The collected water was homogenized and aliquoted into 500 mL FLPE bottles.[1] Each participating laboratory received a set of nine samples, with three from each collection site. The samples were randomly numbered to blind the participants to the sample origin.[1]

Analytical Methodology

Participating laboratories used their own in-house methods for the analysis of total mercury and methylmercury. The predominant analytical technique for total mercury was Cold Vapor Atomic Fluorescence Spectrometry (CV-AFS), often following oxidation with bromine monochloride (BrCl). For methylmercury, the most common method was gas chromatography separation followed by CV-AFS detection. Other methods employed by a smaller number of laboratories included Cold Vapor Atomic Absorption Spectrometry (CV-AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

A general workflow for the analytical determination of mercury in water samples involves the following steps:

Sample Preparation: For total mercury, this typically involves an oxidation step to convert all
mercury species to Hg(II). For methylmercury, a distillation or extraction step is often used to
isolate the methylmercury from the sample matrix.

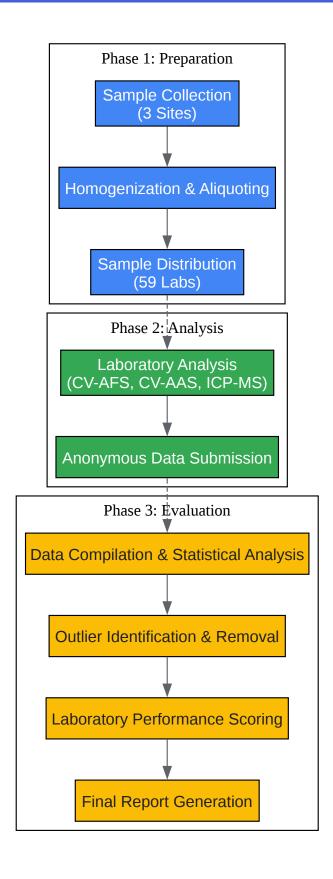


- Reduction/Derivatization: For CV-AAS and CV-AFS, Hg(II) is reduced to elemental mercury (Hg(0)) using a reducing agent like stannous chloride. For methylmercury analysis, a derivatization step (e.g., ethylation) is performed to create a volatile species.
- Detection: The volatile mercury is then purged from the solution and carried to a detector for quantification.

Visualizing the Process

The following diagrams illustrate the workflow of the inter-laboratory comparison study and the logical relationships between common mercury analysis techniques.

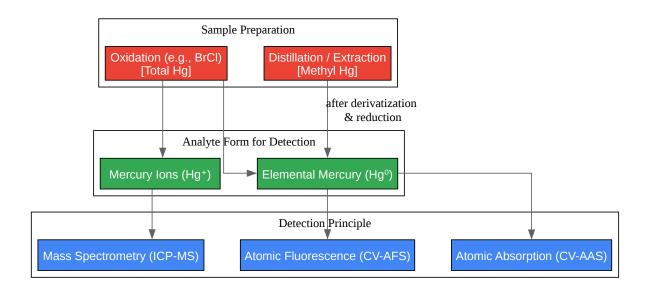




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Caption: Workflow of the Inter-laboratory Comparison Study.





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Caption: Principles of Common Mercury Analysis Methods.

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References

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- To cite this document: BenchChem. [Inter-laboratory comparison of mercury measurements in water samples]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15488033#inter-laboratory-comparison-of-mercury-measurements-in-water-samples]



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